molecular formula C23H15FN2O3S B1663232 ML094

ML094

Cat. No.: B1663232
M. Wt: 418.4 g/mol
InChI Key: BZGQMGJZXODGJM-UHFFFAOYSA-N
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Description

ML094 is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML094 typically involves multiple steps. One common method involves the reaction between naphthalene derivatives and oxadiazole intermediates. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) at optimized temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ML094 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of reduced oxadiazole compounds .

Scientific Research Applications

ML094 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ML094 involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

What sets ML094 apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the naphthalene and oxadiazole moieties, along with the but-2-ynyl and fluorobenzoate groups, makes it a versatile compound with a broad spectrum of applications .

Properties

Molecular Formula

C23H15FN2O3S

Molecular Weight

418.4 g/mol

IUPAC Name

4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate

InChI

InChI=1S/C23H15FN2O3S/c24-18-12-10-17(11-13-18)22(27)28-14-3-4-15-30-23-26-25-21(29-23)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13H,14-15H2

InChI Key

BZGQMGJZXODGJM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)SCC#CCOC(=O)C4=CC=C(C=C4)F

Synonyms

4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl4-fluorobenzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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